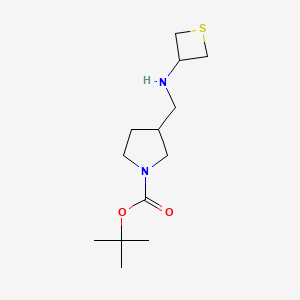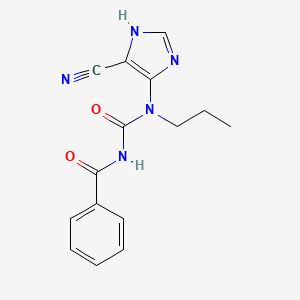
tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a thietan-3-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the tert-Butyl Ester Group: This step involves the reaction of the pyrrolidine ring with tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Thietan-3-ylamino Group: The final step involves the nucleophilic substitution reaction where the thietan-3-ylamino group is introduced using a suitable thietan-3-ylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the thietan ring, leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced under mild conditions to modify the functional groups attached to the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The thietan-3-ylamino group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate
Uniqueness
What sets tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate apart is the presence of the thietan-3-ylamino group. This group introduces unique chemical properties and potential biological activities not found in similar compounds. The thietan ring can participate in unique chemical reactions, providing opportunities for the development of novel derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.
Properties
Molecular Formula |
C13H24N2O2S |
|---|---|
Molecular Weight |
272.41 g/mol |
IUPAC Name |
tert-butyl 3-[(thietan-3-ylamino)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2S/c1-13(2,3)17-12(16)15-5-4-10(7-15)6-14-11-8-18-9-11/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
AWWUZGQFUWUVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)
![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)

![N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12947947.png)

![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)

![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)
![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)



